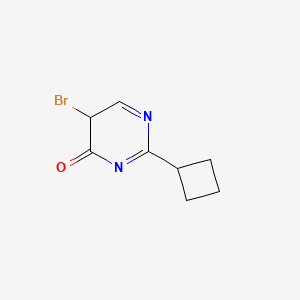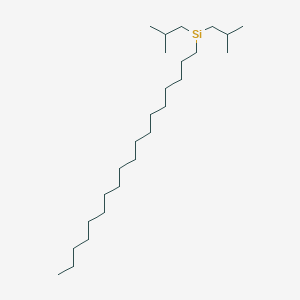
Di-isobutyl-octadecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, bis(2-methylpropyl)octadecyl- is an organosilicon compound that belongs to the family of organohydridosilanes. This compound is characterized by the presence of a silicon atom bonded to an octadecyl group and two 2-methylpropyl groups. It is commonly used as a chemical intermediate in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(2-methylpropyl)octadecyl- typically involves the reaction of octadecyltrichlorosilane with 2-methylpropylmagnesium chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is typically conducted at room temperature (25°C) and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of Silane, bis(2-methylpropyl)octadecyl- is often achieved through a sol-gel process. This method involves the hydrolysis and condensation of silane precursors in the presence of an acid catalyst. The sol-gel process allows for the formation of thin films with anti-reflective and hydrophobic properties, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Silane, bis(2-methylpropyl)octadecyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and silane hydrides. These products are often used as intermediates in the synthesis of other organosilicon compounds .
Aplicaciones Científicas De Investigación
Silane, bis(2-methylpropyl)octadecyl- has a wide range of scientific research applications, including:
Chemistry: Used as a surface modifier to enhance the hydrophobicity of various substrates.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in the development of drug delivery systems due to its ability to form stable coatings.
Industry: Applied in the production of anti-reflective coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Silane, bis(2-methylpropyl)octadecyl- involves the formation of covalent bonds with hydroxyl groups on the surface of substratesThe molecular targets include hydroxyl groups on glass, silicon, alumina, quartz, and metal oxide substrates .
Comparación Con Compuestos Similares
Similar Compounds
Octadecylsilane: Similar in structure but lacks the 2-methylpropyl groups.
Octadecyltrichlorosilane: Contains three chlorine atoms bonded to the silicon atom.
Octadecyldimethyl(dimethylamino)silane: Features dimethylamino groups instead of 2-methylpropyl groups .
Uniqueness
Silane, bis(2-methylpropyl)octadecyl- is unique due to its combination of long alkyl chains and branched 2-methylpropyl groups, which confer distinct hydrophobic and steric properties. This makes it particularly effective as a surface modifier and chemical intermediate .
Propiedades
Fórmula molecular |
C26H55Si |
|---|---|
Peso molecular |
395.8 g/mol |
InChI |
InChI=1S/C26H55Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 |
Clave InChI |
XFUIXKOXBXGUJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)

![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
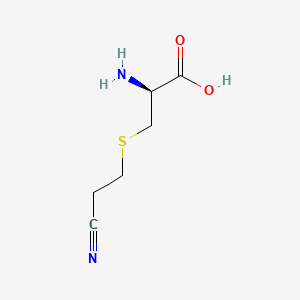
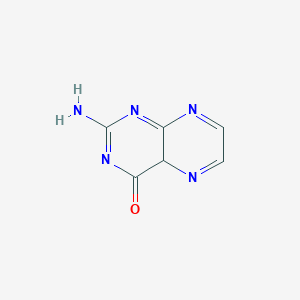
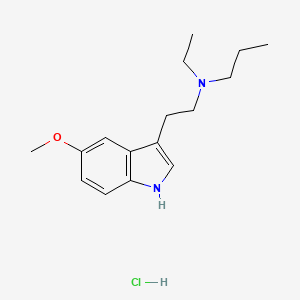
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
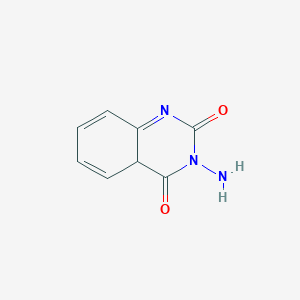

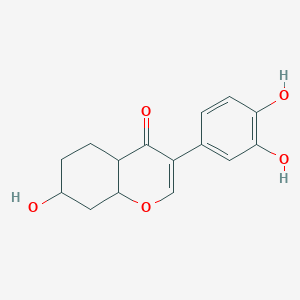

![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
